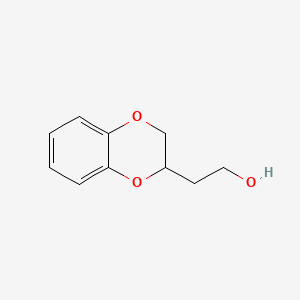2-(1,4-Benzodioxan-2-yl)ethanol
CAS No.: 62590-71-0
Cat. No.: VC3890951
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62590-71-0 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
| Standard InChI | InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2 |
| Standard InChI Key | VRCHCDXHBXLNKZ-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)CCO |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)CCO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(1,4-benzodioxan-2-yl)ethanol consists of a 1,4-benzodioxane ring system (a fused bicyclic structure with two oxygen atoms at positions 1 and 4) linked to a hydroxymethyl group via a methylene bridge. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 179.22 g/mol | |
| Boiling Point | 287.2±39.0°C (est.) | |
| Density | 1.2±0.1 g/cm³ (est.) | |
| LogP (Partition Coefficient) | 2.00 |
The compound’s lipophilicity (LogP = 2.00) suggests moderate membrane permeability, a critical factor in drug bioavailability . Its stereochemistry is significant, as enantiomeric forms exhibit distinct biological activities. For instance, (2S,2R) enantiomers of related benzodioxane derivatives demonstrate enhanced α₁-adrenergic receptor antagonism compared to their counterparts .
Synthetic Methodologies
Reductive Amination Pathway
A primary synthesis route involves reductive amination of 1,4-benzodioxane-2-carbaldehyde with ethanolamine derivatives. This method typically employs palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the target compound with >90% purity after crystallization . Key steps include:
-
Aldehyde Activation: 1,4-Benzodioxane-2-carbaldehyde reacts with ethanolamine in ethanol at 60°C.
-
Catalytic Hydrogenation: The imine intermediate is reduced using Pd/C (5 wt%) under 50 psi H₂ at 25°C.
-
Purification: Recrystallization from isopropyl ether achieves enantiomeric excess (e.e.) >98% .
Enantioselective Synthesis
Chiral resolution via diastereomeric salt formation using (+)- or (-)-1-phenylethylamine is critical for obtaining optically pure forms. Recent advances utilize enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to achieve e.e. >99% .
Pharmacological Applications
Cardiovascular Therapeutics
Benzodioxane derivatives exhibit potent α₁-adrenergic receptor antagonism. In spontaneously hypertensive rats (SHR), 2-(1,4-benzodioxan-2-yl)ethanol analogs reduced systolic blood pressure by 25–35 mmHg at 10 mg/kg doses, comparable to prazosin . Mechanistic studies suggest competitive inhibition of noradrenaline binding (Kᵢ = 12 nM) .
Antimicrobial Activity
Structural analogs of 2-(1,4-benzodioxan-2-yl)ethanol demonstrate inhibitory effects against bacterial FtsZ, a key protein in cell division. Compound FZ14 (a naphthodioxane derivative) showed MIC values of 1.56 µg/mL against Staphylococcus aureus, outperforming vancomycin in methicillin-resistant strains .
Neuroprotective Effects
In vitro assays reveal that benzodioxane derivatives inhibit lipid peroxidation in human low-density lipoprotein (LDL) by 85% at 10 µM, surpassing probucol (IC₅₀ = 45 µM vs. 250 µM) . This activity correlates with reduced reactive oxygen species (ROS) in neuronal cells, suggesting potential in treating neurodegenerative disorders .
Analytical Characterization
Chromatographic Methods
-
HPLC: Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30 v/v), flow rate 1.0 mL/min, retention time = 6.8 min .
-
Chiral HPLC: Chiralpak AD-H column, hexane/isopropanol (80:20), detection at 254 nm, e.e. >99% .
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume